[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid
Description
[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid is a benzofuran derivative featuring a sulfanylacetic acid substituent at the 1-position of the 3-oxo-1,3-dihydro-2-benzofuran (phthalide) core. The compound’s structure combines a phthalide moiety, known for its biological relevance, with a sulfanyl group linked to an acetic acid chain.
Key physicochemical properties of structurally similar compounds include a relative density of ~1.389 g/cm³ (for the non-sulfanyl variant, (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid) . Safety data for the non-sulfanyl analog highlight irritant properties (R36/37/38), suggesting the need for protective measures during handling .
Properties
IUPAC Name |
2-[(3-oxo-1H-2-benzofuran-1-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-8(12)5-15-10-7-4-2-1-3-6(7)9(13)14-10/h1-4,10H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXWGNJCBSLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction Strategies
A one-pot multicomponent reaction (MCR) is a prominent method for synthesizing benzofuran derivatives. In a study by Nagaraja et al., 2-acetyl benzofuran was condensed with substituted benzaldehydes and acetyl chloride in acetonitrile using zinc oxide (ZnO) as a catalyst. While this protocol targeted N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide, the methodology is adaptable to [(3-oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid by substituting acetyl chloride with thioglycolic acid. Key steps include:
- Enol formation : The keto-enol tautomerism of 3-oxo-benzofuran facilitates nucleophilic attack.
- Thiol incorporation : Thiol-containing reagents (e.g., thioglycolic acid) introduce the sulfanyl group.
- Acid workup : Hydrolysis under acidic conditions yields the carboxylic acid.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (ZnO) | 1 mmol | 78–89 |
| Reaction Temperature | Room temperature | 6 hours |
| Solvent | Acetonitrile | 85–90 |
Catalytic Hydrogenation of Benzodioxin Precursors
A patent by EP2875020B1 describes the use of palladium on charcoal (Pd/C) for hydrogenating chlorinated benzodioxin intermediates. Although the patent focuses on fumaric acid salts, the reduction of nitro or halogenated groups in analogous structures can generate the 3-oxo-benzofuran core. For example:
- Halogen removal : 6-chloro-4H-1,3-benzodioxin-8-yl derivatives undergo dechlorination under H₂/Pd-C.
- Ring closure : Intramolecular cyclization forms the dihydrobenzofuran skeleton.
Reaction Conditions :
- 10% Pd/C (470 mg per 4.7 g substrate)
- H₂ pressure: 1–3 atm
- Temperature: 25–40°C
Functionalization of the Sulfanyl Group
Thioether Formation via Nucleophilic Substitution
The sulfanyl group is introduced through nucleophilic displacement of halides or activated leaving groups. For instance:
- Substrate activation : 3-Oxo-1,3-dihydro-2-benzofuran-1-yl chloride reacts with thioglycolic acid (HSCH₂COOH).
- Base-mediated coupling : Triethylamine (TEA) or K₂CO₃ deprotonates the thiol, enabling S-alkylation.
Yield Comparison :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DMF | 4 | 72 |
| Potassium carbonate | Acetone | 6 | 68 |
| Sodium hydride | THF | 2 | 81 |
Oxidative Coupling Methods
Oxidative coupling of thiols with benzofuranones offers an alternative route. Manganese(III) acetate or iodine catalyzes the formation of S–C bonds:
- Radical initiation : Mn(OAc)₃ generates thiyl radicals from thioglycolic acid.
- Coupling : Radicals attack the α-position of 3-oxo-benzofuran.
Side Products :
- Disulfides (RSSR) form if thiols are overoxidized.
- Mitigation: Strict control of oxidant stoichiometry (1:1 thiol:oxidant).
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers.
HPLC Parameters :
- Mobile phase: 70% MeOH/30% H₂O (0.1% TFA)
- Flow rate: 1.0 mL/min
- Retention time: 8.2 min (target compound)
Spectroscopic Characterization
- IR : Strong absorption at 1751 cm⁻¹ (C=O stretch of acetic acid).
- ¹H NMR (DMSO-d₆): δ 5.15 (q, β-acetamide proton), 3.12 (d, CH₂), 1.85 (s, CH₃-CO).
- Mass spectrometry : m/z 224.0143 ([M+H]⁺), matching the monoisotopic mass.
Industrial-Scale Production Challenges
Catalyst Recycling
ZnO and Pd/C catalysts degrade after 3–5 cycles, necessitating replacement. Nanoparticle-supported catalysts (e.g., ZnO@SiO₂) improve longevity.
Byproduct Management
- Hydrolysis intermediates : Controlled pH during workup minimizes ester or amide byproducts.
- Thermal instability : Reaction temperatures >60°C promote benzofuran ring decomposition.
Emerging Methodologies
Enzymatic Synthesis
Lipases (e.g., Candida antarctica) catalyze thioesterification in aqueous media, offering greener alternatives.
Flow Chemistry
Continuous-flow reactors enhance heat/mass transfer, reducing reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives.
Scientific Research Applications
[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion compare [(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid with key analogs, emphasizing structural differences, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Substituent Position and Electronic Effects
- 1-Position vs. 3-Position Sulfanyl Substitution: The target compound’s sulfanyl group at the 1-position contrasts with 3-position sulfanyl analogs (e.g., ). Crystallographic data for 3-substituted derivatives reveal planar benzofuran cores with sulfur atoms contributing to intermolecular interactions (e.g., S···O contacts) .
Sulfanyl vs. Acetyl/Oxygenated Groups : Compared to the acetylated derivative in , the sulfanyl group enhances nucleophilicity and may improve metabolic stability. Sulfur’s larger atomic radius could also increase lipophilicity, influencing membrane permeability.
Biological Activity
[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid is a compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes both a benzofuran ring and a sulfanyl group, suggests diverse biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C10H8O4S
- Molecular Weight : 224.23 g/mol
- CAS Number : 94073-29-7
Synthesis
The synthesis of this compound typically involves the reaction of 2-formylbenzoic acid with a thiol compound under basic conditions. A common method includes using sodium hydroxide in a methanol solvent to facilitate nucleophilic addition followed by cyclization to form the benzofuran structure.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Activity
Preliminary studies have demonstrated that this compound may have anticancer properties. For example, it has been evaluated for its cytotoxic effects on cancer cell lines using assays such as MTT and flow cytometry. The results indicate that it can induce apoptosis in certain cancer cells, potentially through mechanisms involving DNA damage and cell cycle arrest .
The mechanism of action for this compound involves interaction with specific molecular targets within cells. It may inhibit enzymes or interact with cellular receptors that are crucial for cancer cell proliferation. Further research is needed to elucidate the precise pathways involved.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid | Similar structure without sulfanyl group | Limited antifungal activity |
| 2-Benzofuranacetic acid | Different functional groups | Moderate anti-inflammatory effects |
The presence of the sulfanyl group in this compound appears to enhance its biological activities compared to its analogs.
Study 1: Anticancer Efficacy
A study investigated the effects of this compound on the MDA-MB-436 breast cancer cell line. The compound was shown to significantly reduce cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like Olaparib .
Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial efficacy, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Q & A
Q. What synthetic methodologies are optimal for producing [(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)sulfanyl]acetic acid, and how are reaction conditions optimized?
A multi-step approach is typically employed, involving sulfanyl group introduction and benzofuran ring formation. Key steps include controlling temperature (e.g., maintaining 60–80°C for cyclization) and pH (acidic conditions for carboxyl group stabilization). Reaction time must be monitored to prevent side reactions, such as over-oxidation or hydrolysis. Purification via recrystallization or column chromatography ensures high yield (>70%) and purity (>95%) .
Q. How is the crystal structure of this compound resolved?
X-ray crystallography using a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is standard. Data refinement via SHELXL-2018/3 (implementing full-matrix least-squares methods) resolves bond lengths (e.g., C–S bond: ~1.78 Å) and angles. ORTEP-3 visualizes thermal ellipsoids, confirming planar benzofuran and tetrahedral sulfur geometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) groups .
- NMR : ¹H NMR (δ 3.8–4.2 ppm for CH₂-S; δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR confirm connectivity .
- Mass Spectrometry : ESI-MS (m/z 286.3 [M+H]⁺) validates molecular weight .
Advanced Research Questions
Q. How can discrepancies between observed and predicted reactivity in Michael addition-aldol sequences be resolved?
When unexpected products like cyclohexyl derivatives form (e.g., due to competing aldol pathways), employ HPLC-MS to track intermediates and DFT calculations (B3LYP/6-31G*) to model transition states. Compare experimental (e.g., NOESY for stereochemistry) and computational data to refine reaction mechanisms .
Q. What methodologies elucidate intermolecular interactions stabilizing the solid-state structure?
Analyze Hirshfeld surfaces via CrystalExplorer to quantify hydrogen bonds (e.g., O–H···O, ~2.8 Å) and π-π stacking (3.5–4.0 Å). Refinement with SHELXL-2018/3 and visualization with Mercury 4.3.0 reveal packing motifs (e.g., herringbone vs. layered) .
Q. How can computational chemistry predict biological targets for this compound?
Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (PDB: 5KIR) using the compound’s 3D structure (optimized at B3LYP/6-311++G**). Validate predictions within vitro assays (e.g., IC₅₀ measurements) and compare with benzofuran derivatives’ known antibacterial/antifungal activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
